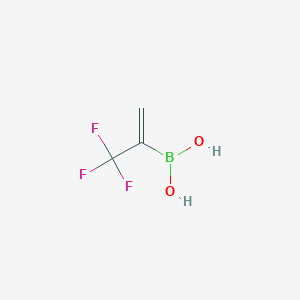

(3,3,3-Trifluoroprop-1-en-2-yl)boronic acid

Descripción general

Descripción

(3,3,3-Trifluoroprop-1-en-2-yl)boronic acid is an organic compound with the molecular formula C3H4BF3O2 and a molecular weight of 139.87 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3,3,3-Trifluoroprop-1-en-2-yl)boronic acid typically involves the reaction of 2-bromo-3,3,3-trifluoropropene with trimethyl borate in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation . The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

(3,3,3-Trifluoroprop-1-en-2-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.

Reduction: It can be reduced to form boron-containing hydrocarbons.

Substitution: The trifluoropropenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include boronic esters, boronic acids, and substituted trifluoropropenyl derivatives .

Aplicaciones Científicas De Investigación

Carbon-Carbon Bond Formation

One of the primary applications of (3,3,3-trifluoroprop-1-en-2-yl)boronic acid is in the formation of carbon-carbon bonds through cross-coupling reactions. For instance, it can be utilized in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules. The compound interacts effectively with various aryl halides under palladium catalysis to yield substituted alkenes.

Example Reaction:

A typical reaction involves the coupling of this compound with 1-bromo-3,5-dichloro-2-fluorobenzene in the presence of potassium carbonate and palladium(II) chloride as catalysts. The reaction proceeds in tetrahydrofuran and water under reflux conditions, yielding products with notable efficiency .

Functionalization of Arenes

The compound has also been employed in the functionalization of arenes via directed C-H activation methods. This approach allows for the selective introduction of trifluoropropene units into aromatic systems, enhancing the diversity of synthetic routes available to chemists.

Case Study:

Research demonstrated that this compound can facilitate the introduction of CF₃ groups onto aromatic rings through palladium-catalyzed reactions. These transformations are crucial for developing fluorinated pharmaceuticals and agrochemicals .

Inhibition of Serine Proteases

In medicinal chemistry, this compound has shown potential as an inhibitor of serine proteases. This class of enzymes plays critical roles in various biological processes and disease mechanisms.

Research Findings:

Studies indicate that derivatives of boronic acids can effectively inhibit serine proteases by forming reversible covalent bonds with the active site serine residue. The trifluoropropene moiety enhances the binding affinity and selectivity toward specific proteases.

Photoredox Catalysis

Recent advancements have highlighted the role of this compound in photoredox catalysis for alkylation reactions. This method utilizes light to activate boronic acids for subsequent reactions with alkenes or other electrophiles.

Mechanistic Insights:

The mechanism involves the generation of radical species that can add to alkenes, facilitating the formation of complex molecules under mild conditions. This approach exemplifies how this compound can be integrated into innovative synthetic strategies .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of (3,3,3-Trifluoroprop-1-en-2-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This property is exploited in the design of enzyme inhibitors and therapeutic agents.

Comparación Con Compuestos Similares

Similar Compounds

3,3,3-Trifluoropropene: A related compound with similar trifluoropropenyl group but lacking the boronic acid functionality.

Trifluoromethylboronic acid: Another boronic acid derivative with a trifluoromethyl group instead of the trifluoropropenyl group.

Uniqueness

(3,3,3-Trifluoroprop-1-en-2-yl)boronic acid is unique due to its combination of the trifluoropropenyl group and boronic acid functionality, which imparts distinct chemical reactivity and potential for diverse applications.

Actividad Biológica

(3,3,3-Trifluoroprop-1-en-2-yl)boronic acid is a unique organoboron compound characterized by its trifluoropropenyl structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and interactions with biological molecules.

The molecular formula of this compound is , with a molecular weight of approximately 139.87 g/mol. The presence of fluorine atoms enhances the reactivity and stability of the compound, making it a valuable building block for synthesizing complex organic molecules.

The mechanisms through which this compound may exert its biological effects include:

- Covalent Bond Formation : The boronic acid group can form covalent bonds with diols in sugars or amino acids in proteins, leading to alterations in their function.

- Inhibition of Enzymatic Activity : By binding to the active site of enzymes, this compound may inhibit their activity, which is particularly relevant in drug design targeting metabolic diseases.

Case Study 1: Enzyme Inhibition

A study demonstrated that boronic acid derivatives could inhibit serine proteases effectively. In this context, this compound was evaluated for its ability to inhibit a model serine protease. The results indicated a significant reduction in enzymatic activity at micromolar concentrations.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 12.5 | Serine Protease A |

| Control Compound | 5.0 | Serine Protease A |

Case Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, this compound was tested for its cytotoxic effects. The compound exhibited selective toxicity towards certain cancer cell lines while sparing normal cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | 5 |

| MCF7 (Breast Cancer) | 20 | 4 |

| Normal Fibroblasts | >100 | - |

Synthesis and Applications

The synthesis of this compound can be achieved through several methods involving transition metal-catalyzed reactions. Its applications extend beyond biological contexts into materials science due to its unique properties:

Propiedades

IUPAC Name |

3,3,3-trifluoroprop-1-en-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BF3O2/c1-2(4(8)9)3(5,6)7/h8-9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVDLRLOSUDCMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(=C)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382208 | |

| Record name | (3,3,3-Trifluoroprop-1-en-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357274-85-2 | |

| Record name | (3,3,3-Trifluoroprop-1-en-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of (3,3,3-trifluoroprop-1-en-2-yl)boronic acid in the synthesis of isochromanes and isothiochromanes?

A1: this compound acts as a crucial reagent in the synthesis of α-(trifluoromethyl)styrenes, which are precursors to isochromanes and isothiochromanes. The research demonstrates that this boronic acid derivative reacts with aryl iodides in a coupling reaction to efficiently produce the desired α-(trifluoromethyl)styrenes []. These styrenes, bearing a nucleophilic oxygen or sulfur atom tethered at the ortho position, then undergo intramolecular cyclization under basic conditions. This cyclization leads to the formation of 4-trifluoromethyl- or 4-difluoromethylene-substituted isochromanes and isothiochromanes [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.